3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-5-(trifluoromethyl)benzoic acid
Overview
Description
3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-5-(trifluoromethyl)benzoic acid is a chemical compound that has gained significant attention in scientific research in recent years. It is a member of the tetrazole family of compounds, which have been studied for their potential applications in pharmaceuticals, agrochemicals, and materials science.
Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of oxadiazoles and their derivatives is a significant area of research. For instance, 5-substituted 2-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl)-1,3,4-oxadiazoles are synthesized using reactions that involve 1-aryl-5-methyl-1H-1,2,3-triazole-4-carbonyl chlorides and 5-substituted 1H-tetrazoles, demonstrating the versatility of these compounds in chemical synthesis (Obushak, Pokhodylo, Pidlypnyi, & Matiichuk, 2008).
Coordination Polymers and Network Structures
- Complex coordination polymers have been prepared using similar compounds as ligands, indicating the potential of these compounds in designing new materials with unique properties (He, Yuan, Zhang, Xiao, Wang, & Xu, 2020).
- The crystal structure of 4-(1H-tetrazol-5-yl)benzoic acid monohydrate showcases hydrogen-bonding and π–π stacking interactions, forming a three-dimensional network. This highlights the significance of these compounds in the study of molecular interactions and crystal engineering (Li, Wu, Li, Zheng, & Guo, 2008).
Metal Complexes and Photoluminescence
- Research on Co(II)-doped Zn(II)-tetrazole-benzoate coordination polymers demonstrates how ligand modifications can influence the structural and spectral properties of metal complexes. This is important for developing materials with specific optical and electronic properties (Song, Li, Song, Tao, Yu, Tong, & Bu, 2009).
Synthesis of Novel Compounds
- The preparation of 2-(2H-tetrazol-2-yl)benzoic acids, via Cu(I) catalyzed C–N coupling, demonstrates the role of these compounds in facilitating new synthetic pathways for the development of various benzoic acid derivatives (Song, Maligres, Molinaro, Humphrey, Fritzen, Wilson, & Chen, 2019).
Structural Studies
- Studies such as the synthesis and structural analysis of tetrazolyl and tetrazolylidene complexes of gold help in understanding the formation and properties of novel organometallic compounds, which can have applications in catalysis and materials science (Gabrielli, Nogai, McKenzie, Cronje, & Raubenheimer, 2009).
properties
IUPAC Name |
3-(5-methyltetrazol-1-yl)-5-(trifluoromethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O2/c1-5-14-15-16-17(5)8-3-6(9(18)19)2-7(4-8)10(11,12)13/h2-4H,1H3,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XORZRGFSFQOHPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)-5-(trifluoromethyl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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